molecular formula C19H21N5 B13829443 N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine

Cat. No.: B13829443
M. Wt: 319.4 g/mol
InChI Key: DOSQEJNUTUMEIL-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine is a compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine typically involves the condensation of 1-methyl-1H-benzimidazole with appropriate alkylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like halides, amines; reactions often conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    1-methyl-1H-benzimidazole: A methylated derivative with similar properties.

    1-(propan-2-yl)-1H-benzimidazole: An isopropyl-substituted analog.

Uniqueness

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H21N5

Molecular Weight

319.4 g/mol

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]-1-propan-2-ylbenzimidazol-5-amine

InChI

InChI=1S/C19H21N5/c1-13(2)24-12-21-16-10-14(8-9-18(16)24)20-11-19-22-15-6-4-5-7-17(15)23(19)3/h4-10,12-13,20H,11H2,1-3H3

InChI Key

DOSQEJNUTUMEIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C1C=CC(=C2)NCC3=NC4=CC=CC=C4N3C

Origin of Product

United States

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